Dual Halogenation: Balanced Lipophilicity vs. Mono-Halogenated Analogs
The dual-halogenated 3-(4-chloro-2-fluorophenyl)propanoic acid achieves an intermediate lipophilicity (XLogP 2.4) that is balanced between the lower LogP of mono-fluoro analogs and the higher LogP of mono-chloro analogs, offering a more favorable starting point for achieving drug-like property profiles . The mono-substituted 3-(4-chlorophenyl)propanoic acid has LogP 2.36 but lacks the ortho-fluorine atom that enhances metabolic stability in downstream bioactive molecules [1]. Conversely, the single-fluorine analog 3-(2-fluorophenyl)propanoic acid has MW 168.16 g/mol with predicted lower lipophilicity, resulting in a less balanced property profile for targets requiring moderate hydrophobicity [1].
| Evidence Dimension | Computed Lipophilicity (XLogP/LogP) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP 2.4; MW 202.61 g/mol; 2 halogens (Cl+F) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)propanoic acid (CAS 2019-34-3): LogP 2.36; MW 184.62; 1 halogen (Cl). 3-(2-Fluorophenyl)propanoic acid (CAS 1643-26-1): MW 168.16; 1 halogen (F) |
| Quantified Difference | XLogP difference: ~+0.04 vs mono-Cl analog (modest); MW difference: +18–34 g/mol; halogen count: 2 vs 1 |
| Conditions | Computed/experimental LogP values from PubChem and vendor databases |
Why This Matters
The targeted balance of dual halogens with moderate lipophilicity provides a more tunable starting point for medicinal chemists designing lead compounds within optimal drug-like property space, while potentially enhancing metabolic stability via the ortho-fluorine effect.
- [1] PubChem Compound Summary for CID 2063866, 3-(2-Fluorophenyl)propanoic acid – MW 168.16. https://pubchem.ncbi.nlm.nih.gov/compound/2063866 View Source
